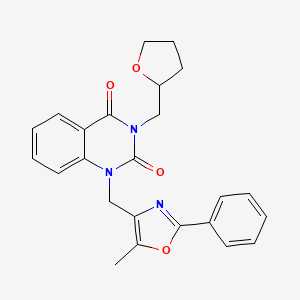

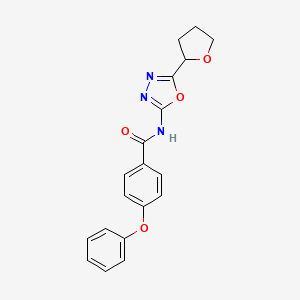

(1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

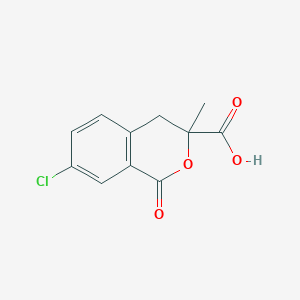

The synthesis of this compound has been described in a study . The compound was designed by utilizing 5-bromo-2-chlorobenzoic acid as the starting material, yielding (5-bromo-2-chlorophenyl) (4-fluorophenyl) methanone. It reacted with (S)-tetrahydrofuran-3-ol to produce (S)- (5-bromo-2-chlorophenyl) (4- ( (tetrahydrofuran-3-yl)oxy)phenyl)methanone. The title compound was obtained after the reduction of the compound with 1,1,3,3-tetramethyldisiloxane .Molecular Structure Analysis

The molecular formula of the compound is C17H22FNO2.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Applications De Recherche Scientifique

Fluorofunctionalization of Ketones

Research by Stavber, Jereb, and Zupan (2002) explored the use of fluorine atom transfer reagents for direct regiospecific fluorofunctionalization of ketones. This process transforms various derivatives, including 1-indanone and 1-tetralone, into their corresponding α-fluoro derivatives, highlighting a potential application in modifying compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Stavber, Jereb, & Zupan, 2002).

Synthesis of Ciproxifan

Stark (2000) details the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a histamine H3-receptor antagonist. The key reaction in this synthesis involves SNAr for acylated fluoroaromatics, a process potentially relevant for synthesizing related compounds (Stark, 2000).

Anti-Tubercular Agents

Dwivedi et al. (2005) conducted a study on the synthesis of phenyl cyclopropyl methanones, evaluating their anti-tubercular activities. The synthesized compounds displayed significant activity against M. tuberculosis H37Rv, suggesting their potential as anti-mycobacterial agents, which might include compounds similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Dwivedi et al., 2005).

Liquid Chromatography and Detection of Amino Acids

Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This method, involving derivatives similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, could be applied for sensitive detection and analysis of various amino acids (Watanabe & Imai, 1981).

P2X7 Antagonist Clinical Candidate Discovery

Chrovian et al. (2018) developed a series of P2X7 antagonists for mood disorder treatment, utilizing a dipolar cycloaddition reaction/Cope elimination sequence. This research offers insight into novel synthetic routes potentially applicable to compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, particularly in the development of pharmaceuticals (Chrovian et al., 2018).

Propriétés

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVVJQDQMFAYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2880080.png)

![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)

![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)